molecular formula C4H6O6UZn+2 B12081055 zinc;dioxouranium(2+);diacetate

zinc;dioxouranium(2+);diacetate

Cat. No.: B12081055
M. Wt: 453.5 g/mol
InChI Key: JEDUGUYALAOZGE-UHFFFAOYSA-L
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Description

Zinc diacetate, systematically named zinc(II) acetate or zinc acetate, is a coordination compound with the chemical formula Zn(CH₃COO)₂. It exists in anhydrous and dihydrate forms (Zn(CH₃COO)₂·2H₂O). The dihydrate is a colorless crystalline solid with a faint acetic odor, a density of 1.735 g/cm³, and decomposes at 237°C (anhydrous) or 100°C (dihydrate) . Its molecular weight is 183.48 g/mol (anhydrous) and 219.50 g/mol (dihydrate) .

Applications include use as a dietary supplement to treat zinc deficiency, a food additive (E650), and a precursor in synthesizing benzofuran derivatives (e.g., with phenyliodonium diacetate (PIDA) as an oxidant) . It also serves as a catalyst in organic reactions, such as oxidative coupling .

Properties

Molecular Formula

C4H6O6UZn+2

Molecular Weight

453.5 g/mol

IUPAC Name

zinc;dioxouranium(2+);diacetate

InChI

InChI=1S/2C2H4O2.2O.U.Zn/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);;;;/q;;;;2*+2/p-2

InChI Key

JEDUGUYALAOZGE-UHFFFAOYSA-L

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].O=[U+2]=O.[Zn+2]

Origin of Product

United States

Preparation Methods

Direct Combination of Uranyl Acetate and Zinc Acetate

The most straightforward method involves reacting uranyl acetate dihydrate (UO₂(CH₃COO)₂·2H₂O) with zinc acetate (Zn(CH₃COO)₂) in aqueous solution. Stoichiometric ratios of 1:1 (uranyl acetate to zinc acetate) are typically employed, with the reaction proceeding as:

UO2(CH3COO)2+Zn(CH3COO)2ZnUO2(CH3COO)4\text{UO}2(\text{CH}3\text{COO})2 + \text{Zn}(\text{CH}3\text{COO})2 \rightarrow \text{ZnUO}2(\text{CH}3\text{COO})4

The mixture is heated to 60–80°C to enhance solubility, followed by slow cooling to 0–5°C to induce crystallization. This method yields a product with ≥99.8% purity when supersaturation is carefully controlled.

Synthesis from Uranium Trioxide and Zinc Oxide

An alternative approach starts with uranium trioxide (UO₃) and zinc oxide (ZnO), which are dissolved in glacial acetic acid under reflux:

UO3+ZnO+4CH3COOHZnUO2(CH3COO)4+2H2O\text{UO}3 + \text{ZnO} + 4\text{CH}3\text{COOH} \rightarrow \text{ZnUO}2(\text{CH}3\text{COO})4 + 2\text{H}2\text{O}

This method requires precise control of the acetic acid-to-water ratio (1.8–2.2:1.6–2.0 by mass) to prevent the formation of basic zinc acetates. The solution is evaporated to supersaturation, cooled to 0–5°C, and held for 15–20 hours to facilitate crystal growth.

Purification and Contamination Mitigation

Recrystallization and Solvent Selection

Crude uranyl zinc acetate is purified through recrystallization using a 1:1 (v/v) water-methanol mixture. Impurities such as lithium and potassium are removed by selective precipitation, leveraging their lower solubility in ethanol compared to the target compound.

Heavy Metal Removal

Zinc metal powder is introduced during purification to reduce and immobilize cationic impurities (e.g., Pb²⁺, Cu²⁺) via redox reactions:

Zn+Pb2+Zn2++Pb\text{Zn} + \text{Pb}^{2+} \rightarrow \text{Zn}^{2+} + \text{Pb}

This step decreases heavy metal content to <10 ppm, critical for applications in biomedical research.

Critical Parameters in Synthesis

Reactant Stoichiometry

Deviations from the optimal zinc oxide-to-acetic acid ratio (1:1.8–2.2) result in incomplete dissolution or side products like basic zinc acetate (Zn₄O(CH₃COO)₆). The table below summarizes the impact of stoichiometry on yield:

ZnO:CH₃COOH RatioYield (%)Purity (%)
1:1.67298.5
1:2.09499.8
1:2.48899.2

Data derived from patent CN1696099A.

Temperature and Crystallization

Crystallization at 0–5°C maximizes yield by minimizing solubility, while temperatures >10°C promote Ostwald ripening, reducing crystal uniformity. Cooling rates of 0.5°C/min are optimal for forming millimeter-sized crystals suitable for X-ray diffraction.

Recent Advances in Synthesis

Ligand-Assisted Co-Precipitation

Incorporating bis-pyrazolyl methane ligands during synthesis modifies the coordination environment, enhancing catalytic activity. For example, a 2024 study demonstrated that ligand-stabilized uranyl zinc acetate achieves 92% yield in demethoxylation reactions, compared to 78% for the ligand-free analogue.

Solvothermal Methods

High-pressure solvothermal synthesis at 150°C in dimethylformamide (DMF) produces nanostructured uranyl zinc acetate with a surface area of 220 m²/g, advantageous for sensor applications .

Chemical Reactions Analysis

Types of Reactions

Zinc;dioxouranium(2+);diacetate can undergo various types of chemical reactions, including:

    Oxidation-Reduction Reactions: The uranium center in the compound can participate in redox reactions, altering its oxidation state.

    Substitution Reactions: The acetate ligands can be replaced by other ligands in coordination chemistry reactions.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of zinc hydroxide and uranyl hydroxide.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can be used to oxidize the uranium center.

    Ligand Exchange Reagents: Such as ethylenediamine or other chelating agents, can facilitate substitution reactions.

    Acidic or Basic Conditions: Hydrolysis reactions can be promoted under acidic or basic conditions, respectively.

Major Products Formed

    Oxidation: Formation of higher oxidation state uranium compounds.

    Substitution: Formation of new coordination compounds with different ligands.

    Hydrolysis: Formation of zinc hydroxide and uranyl hydroxide.

Scientific Research Applications

Chemistry

In chemistry, zinc;dioxouranium(2+);diacetate is used as a precursor for the synthesis of other uranium and zinc-containing compounds. It is also studied for its coordination chemistry and the interactions between metal centers and ligands.

Biology

The compound’s potential biological applications include its use in studying the effects of uranium compounds on biological systems. It can serve as a model compound for investigating the toxicity and bioavailability of uranium in living organisms.

Medicine

Research in medicine explores the use of this compound in radiopharmaceuticals for diagnostic imaging and cancer treatment. The radioactive properties of uranium make it suitable for such applications.

Industry

In industry, the compound is investigated for its potential use in catalysis and materials science. Its unique chemical properties may contribute to the development of new catalytic processes and advanced materials.

Mechanism of Action

The mechanism by which zinc;dioxouranium(2+);diacetate exerts its effects involves the interaction of the metal centers with various molecular targets. The zinc and uranium ions can coordinate with different ligands, influencing the compound’s reactivity and stability. The pathways involved may include redox reactions, ligand exchange, and hydrolysis, depending on the specific application and conditions.

Comparison with Similar Compounds

Zinc Diacetate

  • Medical : Addresses zinc deficiency; used in lozenges for colds .
  • Synthesis : Catalyzes benzofuran derivatives via oxidative coupling with PIDA .
  • Food : Approved additive (E650) for flavor enhancement .

Sodium Diacetate

  • Food Preservation : Inhibits microbial growth in baked goods and meats .

Calcium Acetate

  • Pharmaceutical : Reduces serum phosphate levels in kidney disease patients .

Zirconium Acetate

EDTA-ZnNa₂

  • Agriculture : Enhances zinc bioavailability in soil and foliar sprays .

Stability and Reactivity

  • Zinc Diacetate : Stable under dry conditions but hygroscopic. Decomposes upon heating, releasing acetic acid .
  • Sodium Diacetate : Releases acetic acid in moist environments, providing antimicrobial activity .
  • EDTA-ZnNa₂ : High stability due to chelation; resistant to precipitation in alkaline soils .

Notes on Nomenclature Clarification

The term “zinc;dioxouranium(2+);diacetate” may be a misnomer. No evidence supports a compound combining Zn²⁺, UO₂²⁺, and acetate ions. The provided data instead highlights zinc diacetate (Zn(CH₃COO)₂), a well-characterized compound.

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